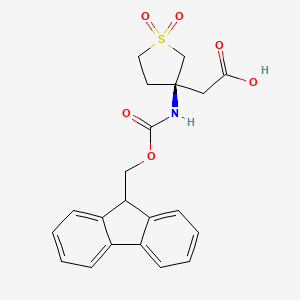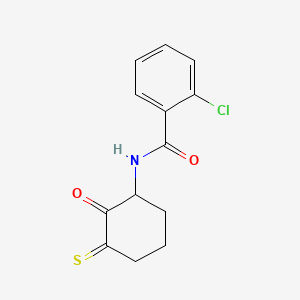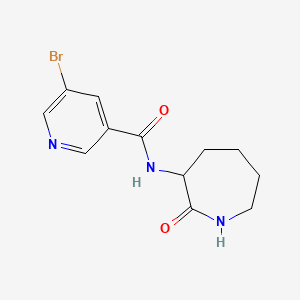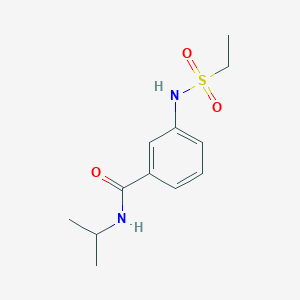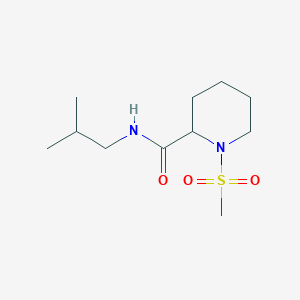
n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide is a chemical compound with the molecular formula C11H22N2O3S and a molecular weight of 262.37 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide typically involves the reaction of piperidine derivatives with isobutyl and methylsulfonyl groups under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Bulk manufacturing processes are designed to ensure consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- n-Isobutyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
- n-Isobutyl-1-(methylsulfonyl)-4-piperidinecarboxamide
Uniqueness
n-Isobutyl-1-(methylsulfonyl)piperidine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2O3S |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1-methylsulfonylpiperidine-2-carboxamide |
InChI |
InChI=1S/C11H22N2O3S/c1-9(2)8-12-11(14)10-6-4-5-7-13(10)17(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
InChI Key |
YBOINNGFZHUQFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCCN1S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(Benzylamino)carbonothioyl]-1-adamantanecarboxamide](/img/structure/B14915302.png)
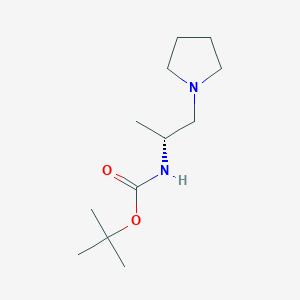
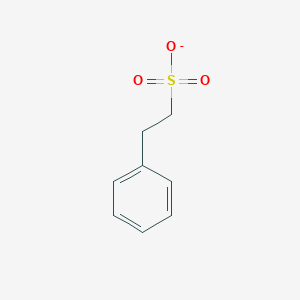
![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)

